molecular formula C22H26N4O6S B2644435 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921140-28-5

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2644435
CAS-Nummer: 921140-28-5
Molekulargewicht: 474.53
InChI-Schlüssel: ZCCAPIFHKJKZDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound characterized by a complex structure that includes a benzamide core, an oxadiazole ring, and a sulfamoyl group. This unique arrangement of functional groups suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C22H26N4O6SC_{22}H_{26}N_{4}O_{6}S with a molecular weight of 474.53 g/mol. The compound exhibits properties typical of sulfonamides, including antibacterial and antitumor activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives. This inhibition can lead to reduced cellular proliferation in cancer cells resistant to traditional therapies like methotrexate .
  • Antibacterial Activity : The sulfonamide moiety suggests potential antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity Type Tested Concentration (IC50) Effect Observed Reference
Antitumor1.35 - 2.18 μMSignificant growth inhibition against Mycobacterium tuberculosis H37Ra
Enzyme InhibitionNot specifiedInhibition of DHFR leading to reduced cell viability in resistant cancer cells
AntibacterialNot specifiedPotential inhibition of bacterial growth through PABA mimicry

Case Studies

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

  • Benzamide Derivatives : Research on benzamide derivatives has demonstrated their ability to inhibit DHFR and other enzymes critical for cancer cell proliferation. One study found that benzamide riboside inhibited cell growth by downregulating DHFR protein levels in resistant cancer cells .
  • Oxadiazole Compounds : A series of oxadiazole-based compounds were synthesized and evaluated for their antitumor effects. Some exhibited moderate to high potency against RET kinase activity, indicating a promising avenue for further development as cancer therapeutics.

Eigenschaften

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6S/c1-5-6-13-26(2)33(28,29)17-10-7-15(8-11-17)20(27)23-22-25-24-21(32-22)16-9-12-18(30-3)19(14-16)31-4/h7-12,14H,5-6,13H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCAPIFHKJKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.